![molecular formula C38H38O10 B1209941 Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]- CAS No. 34807-41-5](/img/structure/B1209941.png)
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
Overview
Description
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]- (hereafter referred to as Daphnetoxin), is a daphnane-type diterpenoid ester primarily isolated from plants of the genus Daphne, such as Daphne giraldii and Daphne mezereum . It is recognized for its complex structure, featuring a 12β-acyloxy group with (E,E)-configuration in the pentadienyl side chain . Historically, Daphnetoxin has been identified as a toxic component in D. mezereum, exhibiting skin irritant and piscicidal properties . Additionally, Daphnetoxin induces mitochondrial membrane permeability transition in rat liver, suggesting a unique bioenergetic mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mezerein involves complex organic reactions. One of the key steps includes the esterification of daphnetoxin with 5-phenyl-2,4-pentadienoic acid. This reaction typically requires the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of mezerein is not common due to its toxicity and limited applications. when produced, it involves the extraction from the bark and berries of Daphne mezereum. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Mezerein undergoes several types of chemical reactions, including:
Oxidation: Mezerein can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert mezerein into less complex diterpenes.
Substitution: Mezerein can undergo substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of mezerein.
Reduction: Simplified diterpenes.
Substitution: Ester-substituted derivatives.
Scientific Research Applications
Mezerein has several scientific research applications:
Chemistry: Used as a model compound to study diterpene esters and their reactions.
Biology: Investigated for its role in activating protein kinase C and its effects on cellular processes.
Medicine: Studied for its antileukemic properties and potential use in cancer research.
Industry: Limited use due to its toxicity, but it has been used in the past for dye production and as a cosmetic
Mechanism of Action
Mezerein exerts its effects by mimicking diacylglycerol and activating different isoforms of protein kinase C. This activation leads to various cellular responses, including the production of prostaglandin E2 and the modulation of epidermal growth factor receptor binding. Mezerein’s ability to activate protein kinase C is linked to its tumor-promoting activity .
Comparison with Similar Compounds
Daphnetoxin belongs to the daphnane diterpenoid family, which includes structurally and functionally related compounds such as Tacrolimus, 20-O-(2′E,4′E-decadienoyl)ingenol, Lythrancine II, mezerein, and 12-hydroxydaphnetoxins (e.g., yuanhuatin, wikstrotoxin C). Below is a detailed comparison based on structural features, bioactivity, and toxicity.
Structural Comparison
Key Structural Insights :
- The 12β-acyloxy group is critical for bioactivity in daphnane diterpenoids, influencing protein-ligand interactions (e.g., FKBP52 binding) and irritancy .
- Daphnetoxin’s (E,E)-pentadienyl chain enhances structural rigidity, whereas Lythrancine II’s shorter chain reduces stability during molecular dynamics (MD) simulations .
2.2.1. Alzheimer’s Disease Potential
Compound | FKBP52 Binding Affinity (Dock Score) | MD Simulation Stability (RMSD, Å) | Key Interactions |
---|---|---|---|
Daphnetoxin | Higher than Tacrolimus | 1.5–5.5 (stabilizes over time) | Sustained H-bonds with Tyr113 |
Tacrolimus | Baseline (reference) | 1.5–4.0 | Moderate H-bond network |
Lythrancine II | Comparable to Tacrolimus | 1.5–4.0 | Similar trend to Tacrolimus |
20-O-(2′E,4′E-decadienoyl)ingenol | Lower than Tacrolimus | 1.5–5.5 (high fluctuation) | Unstable interactions |
Findings :
- Daphnetoxin’s superior FKBP52 affinity and stable H-bonding with Tyr113 make it a promising lead for non-amyloid-β-centric AD therapies .
- 20-O-(2′E,4′E-decadienoyl)ingenol’s instability in MD simulations suggests a need for structural optimization .
2.2.2. Broader Bioactivities
Toxicity Profile Comparison
Key Insights :
Biological Activity
Daphnetoxin is a daphnane-type diterpene found primarily in plants of the Thymelaeaceae family. It has garnered attention for its diverse biological activities, particularly its potential anticancer effects, toxicity profiles, and mechanisms of action. This article delves into the biological activity of daphnetoxin, supported by various studies and data.
Chemical Structure and Properties
Daphnetoxin's structure includes a unique daphnane skeleton with an orthoester functional group. Its molecular formula is C₁₈H₁₈O₄, and it is characterized by a 12-acyloxy group that plays a crucial role in its biological activity. The compound's structural properties contribute to its interactions with biological systems, particularly in cancer cell lines.
Anticancer Activity
Daphnetoxin has been shown to exhibit significant anticancer properties across various studies. Research indicates that it can induce apoptosis in cancer cells, which is critical for its therapeutic potential.
- In Vitro Studies : Daphnetoxin demonstrated cytotoxic effects against several cancer cell lines, including HL-60 (human promyelocytic leukemia) and K562 (chronic myeloid leukemia) cells. The IC₅₀ values for these cell lines were reported at 16.08 μM and 26.81 μM, respectively . This suggests that daphnetoxin can effectively inhibit the proliferation of these cancer cells.
- Mechanisms of Action : The mechanism by which daphnetoxin exerts its anticancer effects involves mitochondrial pathways. Studies have shown that daphnetoxin induces mitochondrial toxicity characterized by increased proton leak and inhibition of ATP synthase activity . Furthermore, it has been observed to activate apoptotic pathways through the regulation of Bcl-2 family proteins and the cleavage of PARP in breast cancer cell lines .
Mitochondrial Toxicity
Daphnetoxin's interaction with mitochondria is a critical aspect of its biological profile. Research indicates that it can disrupt mitochondrial function, leading to increased permeability of the mitochondrial membrane and subsequent cell death.
- Toxicity Assessment : In studies using isolated rat liver mitochondria, daphnetoxin was found to induce significant mitochondrial dysfunction at concentrations above 100 μM. This included increased induction of the mitochondrial permeability transition pore and inhibition of the mitochondrial respiratory chain .
Data Table: Biological Activity Summary
Activity | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
Cytotoxicity | HL-60 | 16.08 | Induction of apoptosis via Bcl-2 regulation |
Cytotoxicity | K562 | 26.81 | Mitochondrial dysfunction |
Mitochondrial Toxicity | Rat Liver Mitochondria | >100 | Increased proton leak, inhibition of ATP synthase |
Case Studies
- Antileukemic Properties : A study highlighted that daphnetoxin could serve as a potential antileukemic agent due to its cytotoxic effects on leukemia cell lines. The study emphasized the need for further exploration into its mechanisms and therapeutic applications in leukemia treatment .
- Comparative Toxicity Analysis : In a comparative study with other phytochemicals like daphnoretin, daphnetoxin exhibited higher toxicity levels towards isolated mitochondria and various tumor cell lines, indicating its potent bioactivity but also raising concerns about safety profiles .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating daphnetoxin from natural sources?
Isolation typically involves solvent extraction (e.g., dichloromethane) followed by chromatographic purification. In Daphne gnidium, bioactive fractions are profiled via HPLC to identify daphnetoxin, as demonstrated in anti-HIV activity studies . Due to its cytotoxicity (e.g., TDLo of 3560 µg/kg in murine models), purification steps must prioritize minimizing degradation and contamination, employing techniques like flash chromatography or preparative HPLC with UV/vis monitoring .
Q. How is the stereochemical configuration at the 12beta position confirmed, and why is it critical for biological activity?
The 12beta(E,E) configuration is validated using NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. This stereochemistry dictates binding affinity to targets like CXCR4/CCR5 receptors in HIV inhibition, as structural analogs with differing configurations show reduced activity . Computational docking studies further correlate stereochemistry with receptor interaction patterns .
Advanced Research Questions
Q. What experimental models effectively balance the evaluation of daphnetoxin’s anti-HIV activity and cytotoxicity?
In vitro models using human T-cell lines (e.g., MT-4 cells) infected with HIV-1/2 strains are standard. To mitigate cytotoxicity, researchers employ dose-escalation protocols (e.g., 0.1–10 µM ranges) and concurrent viability assays (MTT or ATP-based). Selectivity indices (SI = CC50/EC50) are calculated, with daphnetoxin showing SI >10 in some studies, indicating therapeutic potential despite baseline cytotoxicity . Parallel RNA-seq analysis of treated cells can identify off-target pathways linked to toxicity .
Q. How can contradictions between daphnetoxin’s therapeutic potential and its toxicological profile be resolved methodologically?
Contradictions arise from differential dosing (e.g., anti-HIV EC50 at nM levels vs. cytotoxic µM ranges) and model systems (e.g., in vitro vs. in vivo). Researchers should:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows.
- Develop prodrugs or nanoformulations to enhance target specificity, reducing systemic exposure .
- Use transcriptomics to distinguish therapeutic mechanisms (e.g., HIV reverse transcriptase inhibition) from cytotoxic pathways (e.g., oxidative stress) .
Q. What are the critical parameters for designing in vivo toxicokinetic studies of daphnetoxin?
Key considerations include:
- Route of administration : Subcutaneous or dermal exposure (relevant to skin irritation data, TDLo = 340 nmol/kg in mice) .
- Dosage metrics : Convert in vitro EC50/CC50 to allometric scaling for mammalian models.
- Endpoint assays : Histopathology (liver/kidney), serum biomarkers (ALT, creatinine), and cytokine profiling to assess systemic inflammation .
- Control groups : Use terpenoid analogs (e.g., gnidicin) to isolate structure-specific toxicity .
Q. What analytical strategies address variability in reported toxicity data across studies?
Discrepancies in toxicity metrics (e.g., LD50 ranges) stem from differences in assay conditions (cell type, exposure duration). Standardization steps include:
- Adopting OECD guidelines for acute toxicity testing (e.g., fixed 72-hour exposure periods).
- Cross-validating results using orthogonal methods (e.g., apoptosis assays via Annexin V and caspase-3/7 activation) .
- Meta-analysis of existing data to identify confounding variables (e.g., solvent carriers like DMSO affecting bioavailability) .
Properties
CAS No. |
34807-41-5 |
---|---|
Molecular Formula |
C38H38O10 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
[(1R,2R,6S,7S,8R,10S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C38H38O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-19,23,26,28,30-33,39,42-43H,1,20H2,2-4H3/b15-11+,18-12+/t23-,26-,28?,30-,31+,32-,33-,34+,35-,36+,37+,38?/m1/s1 |
InChI Key |
DLEDLHFNQDHEOJ-WNRHQEOASA-N |
SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC=CC8=CC=CC=C8 |
Isomeric SMILES |
C[C@@H]1[C@H]([C@]2([C@H]3C4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C=C/C8=CC=CC=C8 |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC=CC8=CC=CC=C8 |
melting_point |
509 to 516 °F (decomposes) (NTP, 1992) |
physical_description |
Crystals or white powder. (NTP, 1992) |
Pictograms |
Irritant |
Synonyms |
1alpha-alkyldaphnane 5-phenyl-2,4-pentadionate daphnetoxin daphnane mezerein tigliane-daphnane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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